Ethyl 3-chloromethyl-5-methyl-4-isoxazolecarboxylate
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Overview
Description
Ethyl 3-chloromethyl-5-methyl-4-isoxazolecarboxylate is a chemical compound . It is also known by its IUPAC name, ethyl 5-chloro-3-methyl-4-isoxazolecarboxylate . The compound has a molecular weight of 189.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 3-chloromethyl-5-methyl-4-isoxazolecarboxylate serves as a starting material in the synthesis of various bioactive compounds. For instance, it has been used in studies aiming at a biomimetic synthesis of α-cyclopiazonic acid. The efficient synthesis process involves reaction with chloroacetyl chloride and treatment with hydroxylamine hydrochloride, leading to products suitable for large-scale use and potential pharmaceutical applications (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Development of Isoxazolecarboxylates
This chemical is integral in the synthesis of various isoxazolecarboxylates, which are important in medicinal chemistry. A study by McMurry (2003) demonstrates a general synthesis process for 4-isoxazolecarboxylic esters using ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate as an intermediate. These esters are crucial in developing compounds with potential therapeutic effects (McMurry, 2003).
Alkylating Agents in Nucleoside Synthesis
In the field of nucleoside synthesis, this compound has been used to develop chloromethyl- and iodomethylpyrazole nucleosides. These compounds have shown potential in treating cancer, as they exhibited cytostatic activity against various cancer cells (García-López et al., 1980).
Development of Corrosion Inhibitors
Additionally, derivatives of this compound have been investigated as corrosion inhibitors for metals, which is crucial in industrial applications. A study by Dohare et al. (2017) explored the development of pyranpyrazole derivatives as corrosion inhibitors for mild steel, highlighting its industrial relevance (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial Applications
Research also extends to the antimicrobial field, where derivatives of this compound have been synthesized and tested for their efficacy against various bacterial and fungal strains. This aspect is crucial for developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Safety and Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)13-10-6(7)4-9/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRRWXGHMKDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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